Malonanilide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N'-diphenylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14(16-12-7-3-1-4-8-12)11-15(19)17-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAQOJILQOVUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060729 | |
| Record name | Propanediamide, N,N'-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194191 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
621-10-3 | |
| Record name | N1,N3-Diphenylpropanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Malonanilide | |
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| Record name | Malonanilide | |
| Source | DTP/NCI | |
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| Record name | Propanediamide, N1,N3-diphenyl- | |
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| Record name | Propanediamide, N,N'-diphenyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-diphenylmalonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.702 | |
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| Record name | MALONANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/704WWD18ZO | |
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Synthetic Methodologies and Advanced Chemical Transformations of Malonanilide
Established Synthetic Routes to Malonanilide and its Derivatives
The synthesis of this compound and its substituted analogues has been well-documented through several classical organic reactions. These methods typically involve the condensation of malonic acid esters with aniline (B41778) or its derivatives.
Reaction of Ethyl Malonate with Aniline Derivatives
The reaction between ethyl malonate and aniline is a foundational method for the synthesis of this compound. This reaction can yield both the mono- and di-substituted products, namely ethyl malonanilate and this compound, depending on the reaction conditions and stoichiometry of the reactants.
Heating a mixture of aniline and ethyl malonate leads to the formation of this compound. Current time information in Santa Cruz, CA, US. The reaction proceeds stepwise, with the initial formation of ethyl malonanilate, which can then react with another molecule of aniline to produce this compound. Current time information in Santa Cruz, CA, US. By adjusting the molar ratio of the reactants, the yield of either the mono- or di-substituted product can be favored. For instance, using an excess of ethyl malonate can increase the yield of ethyl malonanilate. Current time information in Santa Cruz, CA, US. The reaction is typically carried out by heating the reactants, and the progress can be monitored by the evolution of ethanol (B145695). Current time information in Santa Cruz, CA, US.
The resulting ethyl malonanilate can be hydrolyzed to malonanilic acid using a dilute solution of sodium carbonate. Current time information in Santa Cruz, CA, US. This provides a straightforward route to this important derivative.
Table 1: Synthesis of this compound and Ethyl Malonanilate
| Reactants | Molar Ratio (Aniline:Ethyl Malonate) | Conditions | Products |
| Aniline, Ethyl Malonate | 1 : 1.5 | Gentle ebullition for 30 minutes | This compound, Ethyl malonanilate |
Preparation of Substituted Malonanilides
The synthesis of substituted malonanilides can be achieved by reacting substituted anilines with dialkyl malonates. A significant advancement in this area involves the use of alkali metal alkoxides to facilitate the reaction. This method allows for the formation of malonic monoester monoanilides and malonic acid bisanilides.
The process involves reacting a dialkyl malonate with the desired aniline derivative in the presence of a stoichiometric amount of an alkali metal alkoxide, such as sodium ethoxide. google.com This initially forms the alkali metal salt of the monoester monoanilide or the malonic acid bisanilide. google.com Subsequent neutralization or hydrolysis can then yield the free anilide or the corresponding acid. google.com This method has been successfully applied to the synthesis of various substituted malonanilides, including those with halogen substituents. nsf.gov The reaction temperature is a critical parameter, with temperatures above 30°C potentially leading to the formation of by-products. google.com
For example, 2,4-dichloroaniline (B164938) can be reacted with diethyl malonate in the presence of sodium ethoxide in toluene. The reaction mixture is heated to distill off the ethanol formed, leading to the formation of the corresponding substituted this compound. nsf.gov
Catalytic Approaches in this compound Synthesis and Derivatization
Catalysis offers powerful tools for the synthesis and transformation of this compound and its derivatives, enabling more efficient and selective reactions. Palladium catalysis, homogeneous catalysis, and enantioselective catalysis have all been applied in this context.
Palladium-Catalyzed Reactions for this compound Transformations
Palladium catalysts are renowned for their versatility in forming carbon-carbon and carbon-heteroatom bonds. nsf.govnih.gov In the realm of this compound chemistry, palladium-catalyzed reactions have been utilized for the synthesis of more complex heterocyclic structures.
A notable example is the use of ethyl N-(o-ethynyl)this compound as a building block for the synthesis of 3,4-disubstituted-2(1H)-quinolones. frontiersin.orguva.es This transformation is achieved through a palladium-catalyzed Sonogashira cross-coupling reaction of the ethynylthis compound with various aryl, heteroaryl, or vinyl halides. frontiersin.orguva.es The resulting coupling product can then undergo a base-promoted intramolecular cyclization to afford the quinolone structure. frontiersin.orguva.es This methodology highlights the power of palladium catalysis to facilitate tandem reactions for the construction of complex molecular architectures from this compound precursors.
Furthermore, palladium-catalyzed C-H arylation has been explored for benzophospholes using aryl halides, suggesting potential applicability to similar C-H functionalization of this compound derivatives. rsc.org The development of palladium-catalyzed cross-coupling reactions continues to expand the synthetic utility of this compound-based compounds. libretexts.orgunistra.fr
Applications of Homogeneous Catalysis in this compound Chemistry
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers advantages in terms of high activity and selectivity. chemrxiv.orgnih.govchiralpedia.com While specific examples focusing solely on this compound are not extensively documented, the principles of homogeneous catalysis can be applied to its synthesis and derivatization based on related reactions.
Acid catalysis is a common form of homogeneous catalysis. researchgate.net For instance, the esterification of carboxylic acids and the transesterification of esters are often catalyzed by homogeneous acids like sulfuric acid or p-toluenesulfonic acid. researchgate.netajgreenchem.comekb.eg The synthesis of this compound from ethyl malonate and aniline, which involves an amidation reaction, can be conceptually linked to these acid-catalyzed processes, where a proton source could activate the carbonyl group of the ester towards nucleophilic attack by the amine.
Furthermore, homogeneous ruthenium complexes have been effectively used for the catalytic hydrogenation of dimethyl malonate to 1,3-propanediol. sioc-journal.cn This demonstrates the potential for homogeneous catalysts to selectively reduce the carbonyl groups in malonate-type structures, a transformation that could be extended to this compound derivatives for the synthesis of novel compounds. Lanthanide complexes have also emerged as efficient homogeneous catalysts for a variety of organic transformations. nsf.govspringernature.com
Enantioselective Catalysis in this compound Synthesis
The development of enantioselective catalytic methods for the synthesis of chiral this compound derivatives is an area of growing interest, as chiral amides are important substructures in many biologically active molecules. chiralpedia.comwikipedia.org
While the direct enantioselective synthesis of unsubstituted this compound is not a primary focus, the asymmetric synthesis of substituted malonamides and related chiral malonates provides a strong precedent. frontiersin.orgorganic-chemistry.org Phase-transfer catalysis (PTC) has been successfully employed for the enantioselective α-alkylation of malonate derivatives. frontiersin.org Using a chiral phase-transfer catalyst, such as a binaphthyl-modified chiral quaternary ammonium (B1175870) salt, it is possible to achieve high yields and excellent enantioselectivities in the alkylation of malonate substrates. frontiersin.org This methodology could potentially be adapted for the asymmetric functionalization of pre-formed malonanilides.
A Chinese patent discloses the existence of asymmetric this compound compounds and their synthesis methods, indicating active research in this area. google.com Furthermore, organocatalysis has emerged as a powerful tool for enantioselective synthesis. researchgate.net For instance, chiral N-heterocyclic carbenes have been used to catalyze the desymmetrization of 1,3-diketones, a strategy that could be conceptually applied to the synthesis of chiral this compound derivatives. organic-chemistry.org The rhodium-catalyzed asymmetric N-selective coupling of pyrazole (B372694) derivatives with allenes to produce enantioenriched N-substituted products also showcases a relevant approach for creating chiral C-N bonds. nih.gov
Novel Synthetic Strategies and Building Block Applications
This compound as a Versatile Building Block in Organic Synthesis
This compound, and its parent malonic acid derivatives, serve as highly versatile building blocks in organic synthesis, primarily due to the reactivity of the central methylene (B1212753) group. The two hydrogen atoms on the carbon situated between two carbonyl groups are significantly acidic and can be easily removed by a base. This reactivity makes these compounds excellent nucleophiles in a variety of carbon-carbon bond-forming reactions.
One of the most fundamental transformations involving this compound and related compounds is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone. acgpubs.orgrsc.org While often performed with more activated compounds like malononitrile, the principle extends to malonamides. bhu.ac.in The reaction proceeds via a nucleophilic addition to the carbonyl carbon, followed by dehydration to yield a new α,β-unsaturated system. This method is a cornerstone of organic synthesis for creating substituted alkenes. acgpubs.org Various catalysts, including environmentally benign options like ionic liquids or agro-waste extracts, have been developed to facilitate this transformation under mild conditions. acgpubs.org
Furthermore, this compound and its ester analogues are key precursors in cyclocondensation reactions to form a wide array of heterocyclic structures. mdpi.com The reaction of anilines with diethyl malonates, for instance, initially yields malondianilides. mdpi.com These intermediates can then undergo further transformations, demonstrating the utility of the this compound backbone in constructing more complex molecular architectures. The ability to act as a dinucleophile or to be derivatized into a more reactive form, such as a ketene, expands its synthetic potential significantly. mdpi.comresearchgate.net
The following table summarizes key condensation reactions where this compound or its direct precursors are used as building blocks.
| Reaction Name | Reactants | Product Type | Significance |
| Knoevenagel Condensation | This compound (or related active methylene compound) + Aldehyde/Ketone | α,β-Unsaturated Carbonyl Compound | Forms new carbon-carbon double bonds. |
| Cyclocondensation | Diethyl Malonate + Aniline | Malondianilide | Intermediate for heterocycle synthesis. |
Synthesis of Nitrogen-Containing Heterocycles from this compound Precursors
The structural framework of this compound is ideally suited for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. mdpi.com Two prominent examples are the synthesis of quinolones and barbituric acid derivatives.
Quinolones: Substituted quinolones, a critical class of compounds with significant biological activity, can be synthesized from this compound precursors. A well-established method involves the reaction of anilines with diethyl malonate at high temperatures (above 200°C) to produce 4-hydroxyquinolones. mdpi.comresearchgate.net A more advanced strategy utilizes palladium-catalyzed reactions. For example, the readily available ethyl N-(o-ethynyl)this compound can be coupled with various aryl or vinyl halides via a Sonogashira reaction. The resulting intermediate undergoes a base-promoted intramolecular cyclization to furnish 3,4-disubstituted-2(1H)-quinolones in a controlled manner. researchgate.netresearchgate.net These quinolones are valuable intermediates for further transformations into other substituted quinolines. researchgate.netresearchgate.net
Barbituric Acid Derivatives (Barbiturates): The classical synthesis of barbituric acid involves the cyclocondensation of a malonic acid derivative with urea (B33335). irapa.orgwikipedia.org This reaction, typically catalyzed by a base, forms the core pyrimidine-2,4,6-trione heterocyclic system. mdpi.com By using N-substituted ureas or substituted malonates, a wide variety of barbiturate (B1230296) drugs can be prepared. mdpi.comirapa.org this compound itself can be considered a precursor in this context, as the fundamental reaction joins a three-carbon dicarbonyl unit with the N-C-N unit of urea. mdpi.comirapa.org
The table below highlights synthetic routes to these heterocycles from this compound or related precursors.
| Heterocycle Class | Precursors | Key Reaction Type | Product Example |
| Quinolones | Ethyl N-(o-ethynyl)this compound + Aryl Halide | Sonogashira Coupling & Intramolecular Cyclization | 3,4-Disubstituted-2(1H)-quinolone researchgate.net |
| Quinolones | Diethyl Malonate + Aniline | Thermal Cyclocondensation | 4-Hydroxyquinolone mdpi.com |
| Barbiturates | Diethyl Malonate + Urea | Cyclocondensation | Barbituric Acid irapa.org |
Strategies for Fullerene-Malonamide Derivative Synthesis via Bingel Reaction
The functionalization of fullerenes is a key area of materials science, and the Bingel reaction is one of the most important methods for attaching addends to the fullerene cage. This reaction facilitates the cyclopropanation of the fullerene C60 by reacting it with a halomethylenic compound in the presence of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org This method is highly effective for creating methanofullerenes. rsc.org
Malonamide (B141969) derivatives are particularly useful in this context for creating functionalized fullerenes. While malonate esters are commonly used, malondiamide-based linkers offer greater chemical stability, especially under basic conditions. mdpi.com The synthesis strategy involves reacting C60 with a malonamide derivative and a halogenating agent like carbon tetrabromide (CBr4) or iodine (I2) in the presence of a strong base like DBU. The reaction proceeds through the in-situ formation of an α-halomalonamide anion, which performs a nucleophilic addition to a 6-6 double bond on the fullerene core. This is followed by an intramolecular substitution, where the newly formed carbanion on the fullerene cage displaces the halide, closing the cyclopropane (B1198618) ring. rsc.org
Researchers have successfully synthesized a series of novel fullerene-malonamide derivatives using this approach. These strategies allow for the attachment of complex side chains to the fullerene, enabling the modulation of its properties for specific applications, such as stabilizers in propellant formulations. The yields for these reactions, often calculated based on the consumed C60, can range from 20% to over 40%. mdpi.com
The following table details examples of fullerene-malonamide derivatives synthesized via the Bingel reaction.
| Fullerene Derivative | Malonamide Precursor | Reagents | Solvent | Yield | Reference |
| Fullerene-malonamide derivatives (3a-3f) | Malonamides (2a-2f) with varying alkyl chains | C60, CBr4, DBU | Toluene | 20-35% | |
| Glycosylated Fullerenes (14-17) | Malondiamide-sugar chains (10-13) | C60, I2, DBU | Toluene | Good yields (not specified) | mdpi.com |
| Porphyrin-Fullerene Dyad | Arylamide-derived chains with a porphyrin moiety | C60, Base | Not specified | up to 44% | mdpi.com |
Reaction Mechanisms and Kinetics of Malonanilide Systems
Mechanistic Investigations of Malonanilide Reactions
Understanding the reaction pathways of this compound is fundamental to optimizing its performance as a stabilizer. The primary function of a stabilizer in nitrate (B79036) ester-based propellants is to scavenge nitrogen oxides (NOx), which are produced during the decomposition of the energetic material and can act as catalysts for further, autocatalytic decomposition. cu.edu.egat.ua
The stabilizing action of this compound derivatives involves their reaction with these decomposition products. at.ua The mechanism is believed to involve the reaction of the stabilizer with nitrogen oxides, leading to the formation of nitro and nitroso derivatives, thereby interrupting the exothermic decomposition chain. researchgate.net The active sites for these reactions are typically the nitrogen atoms and the aromatic rings of the anilide groups. researchgate.net
Theoretical studies, such as those employing molecular orbital calculations, have been instrumental in elucidating these pathways. cu.edu.egresearchgate.net These calculations help to identify the most likely sites for electrophilic attack by NOx radicals. For instance, the electron density on the nitrogen atom and the π-system of the benzene (B151609) ring are critical factors. researchgate.net A higher electron density on the nitrogen atom and its associated benzene ring generally correlates with a more effective stabilizing action. researchgate.net
Furthermore, the reaction can proceed through different pathways depending on the specific structure of the this compound derivative and the reaction conditions. For example, in some cases, the initial reaction with NOx may be followed by further reactions of the initially formed products, which may also possess some residual stabilizing capability. cu.edu.eg
Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density on the aromatic ring and the amide nitrogen, making the molecule more nucleophilic and thus more reactive towards the electrophilic NOx radicals. sci-hub.se This enhanced reactivity generally leads to a better stabilizing effect. researchgate.net Conversely, electron-withdrawing groups (EWGs), such as nitro groups, decrease the electron density, which can either enhance or diminish the stabilizing effect depending on the specific reaction mechanism at play. researchgate.netopenstax.org For instance, while EWGs might deactivate the ring towards electrophilic attack, they can also influence the stability of reaction intermediates. msu.edu
Studies have shown a correlation between the net charge on the nitrogen atom of the stabilizer and its effectiveness. researchgate.net A higher electron charge on the nitrogen atom and its benzene ring is a significant, though not the sole, factor governing the stabilization effect. researchgate.net For example, research has indicated that certain dinitromalonanilides exhibit superior stabilizing effects for double-base propellants compared to traditional stabilizers. researchgate.net This suggests that the interplay of electronic effects can lead to enhanced performance.
The position of the substituent (ortho, meta, or para) also plays a crucial role. openstax.org The ability of a substituent to stabilize the intermediate carbocation formed during electrophilic attack depends on its position relative to the reaction center. msu.edu
Elucidation of Reaction Pathways
Kinetic Studies of this compound-Involved Processes
Kinetic studies provide quantitative insights into the rates of reactions involving this compound, which is essential for predicting its long-term performance as a stabilizer and for modeling the thermal behavior of the materials it protects.
Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are widely used to study the decomposition kinetics of propellants stabilized with this compound derivatives. researchgate.netnih.gov These methods allow for the determination of kinetic parameters, such as the activation energy (Ea) of the decomposition reaction. researchgate.netnih.gov An increase in the activation energy of the stabilized propellant compared to the unstabilized material is indicative of an effective stabilizer. researchgate.net
For example, studies have shown that propellants stabilized with certain this compound derivatives exhibit higher activation energies for thermal decomposition than those stabilized with conventional stabilizers like N,N'-diethyldiphenylurea (C1). researchgate.net This indicates a more significant stabilizing effect.
Kinetic modeling is employed to describe the complex thermal decomposition processes of stabilized propellants. researchgate.net Isoconversional analysis is a common model-free method used to determine the kinetic triplet (activation energy, pre-exponential factor, and reaction model) from non-isothermal thermal analysis data. researchgate.netresearchgate.net This approach allows for the investigation of how the activation energy changes with the extent of conversion, providing a more detailed picture of the reaction mechanism. rsc.org
The addition of this compound stabilizers can alter the decomposition mechanism of materials like nitrocellulose. For instance, the decomposition mechanism might shift from an Avrami-Erofeev model, which describes nucleation and growth processes, to a simpler n-order reaction model. researchgate.net
Kinetic models can be used to predict the long-term stability and service life of propellants under various storage conditions. By extrapolating the kinetic data obtained at elevated temperatures, it is possible to estimate the rate of decomposition at ambient temperatures.
The addition of this compound derivatives generally enhances the thermal stability of nitrate ester-based propellants. researchgate.netresearchgate.net This is demonstrated by several experimental observations:
Increased decomposition temperature: The onset temperature of decomposition, as measured by TGA or DSC, is often shifted to higher temperatures in the presence of this compound stabilizers. dntb.gov.ua
Reduced gas evolution: In tests like the Bergmann-Junk test, which measures the volume of acidic gases evolved, propellants with this compound derivatives show a lower volume of evolved NOx compared to those with traditional stabilizers. researchgate.net
Increased critical temperature of thermal explosion: The temperature at which a material will undergo a runaway thermal decomposition can be increased by the addition of this compound derivatives. researchgate.net
The stabilizing effect is not uniform across all this compound derivatives. As previously discussed, the chemical structure, particularly the nature and position of substituents on the phenyl rings, plays a critical role. researchgate.net For instance, research has shown that o- and p-dinitromalonanilides can provide a better stabilizing effect for double-base propellants than the classical stabilizer N,N'-diethyldiphenylurea. researchgate.net Furthermore, dimeric forms of malonanilides have also been investigated and found to exhibit excellent stabilizing properties for nitrocellulose. nih.gov
Interactive Data Table: Effect of this compound Derivatives on the Activation Energy of Double-Base Propellants
| Stabilizer | Activation Energy (Ea) (kJ/mol) |
| Unstabilized | Data not available |
| N,N'-diethyldiphenylurea (C1) | Varies |
| This compound (M1) | Higher than C1 |
| o-Nitrothis compound (M2) | Significantly higher than C1 |
| p-Nitrothis compound (M5) | Significantly higher than C1 |
Note: The table presents a qualitative comparison based on findings that some this compound derivatives (M2, M5) show higher stability effects, which is often correlated with higher activation energy. researchgate.net Exact numerical values would require specific experimental data not fully available in the provided context.
Computational and Theoretical Chemistry of Malonanilide
Quantum Chemical Calculations on Malonanilide Structures
Quantum chemical calculations are a cornerstone of computational chemistry, providing a detailed picture of molecular and electronic structure. rsc.org These calculations have been applied to this compound to elucidate its properties and reactivity.
Molecular Orbital Theory (MO) Studies
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron's state defined by a molecular orbital that extends over the entire molecule. libretexts.orglumenlearning.com This theory is crucial for understanding chemical bonding and reactivity. libretexts.org For this compound, MO calculations, particularly using the semi-empirical AM1 method, have been employed to study its role as a stabilizer in double-base propellants. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in MO theory, often referred to as frontier orbitals. ekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. ekb.egphyschemres.org
In studies of this compound and its derivatives as stabilizers, a correlation has been found between the HOMO energy and the stabilization effect. researchgate.net Specifically, the stabilization effect was observed to decrease as the HOMO energy increased. researchgate.net This suggests that a lower HOMO energy, indicating a reduced tendency to donate electrons, is beneficial for the stabilizing function of this compound in propellants.
Table 1: Key Concepts in HOMO-LUMO Analysis
| Term | Description | Relevance to this compound |
| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate electrons. ossila.com | A lower HOMO energy correlates with better stabilization effects in propellants. researchgate.net |
| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept electrons. ossila.com | Important for understanding the overall electronic properties and reactivity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. ossila.com | A larger gap generally implies greater chemical stability. ekb.eg |
The distribution of electron charge within a molecule and the nature of its pi-bonds are critical for understanding its reactivity and interactions. msu.edumdpi.com In the context of this compound as a stabilizer, the charge distribution plays a significant role. researchgate.net
Theoretical calculations have shown a correlation between the net charge on the nitrogen atoms and the benzene (B151609) rings of this compound and its stabilizing effect. researchgate.net A high electron charge on the nitrogen atom and its attached benzene ring is considered a crucial factor, though not the sole determinant, in the stabilization mechanism. researchgate.net This indicates that the electron-rich regions of the molecule are key to its function in preventing the decomposition of propellants.
Pi-bond order analysis provides insight into the strength and nature of the double bonds within the molecule. For this compound, this would involve examining the C=O and phenyl group pi-systems. While specific pi-bond order values for this compound are not detailed in the provided information, this type of analysis is a standard component of computational studies and contributes to a comprehensive understanding of the molecule's electronic structure. researchgate.net
HOMO-LUMO Energy Analysis and Stabilization Effects
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnovapublishers.com It is widely used for its accuracy in predicting molecular properties. mdpi.com DFT calculations have been utilized to study this compound and related compounds, often to understand their stability and reactivity.
For instance, DFT at the (U)B3LYP/6-311G(d,p) level has been used to investigate the stabilization process of nitrate (B79036) ester plasticized polyether propellants, a context where this compound derivatives are used as stabilizers. researchgate.net Such studies help in elucidating the reaction mechanisms at a molecular level. DFT is also employed to calculate various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties, which are then compared with experimental data. mdpi.com
Ab Initio Calculations for Molecular Properties
Ab initio methods are computational chemistry methods based on quantum chemistry. mdpi.com The term ab initio indicates that the calculation is from first principles, without the inclusion of experimental data. These methods are essential for obtaining highly accurate predictions of molecular properties. molpro.net
For this compound and its isomers, ab initio calculations can provide valuable information about their molecular geometry, bond order, charge distribution, and heats of formation. researchgate.net These calculations are fundamental in understanding the stability and reactivity of different this compound structures. While specific results from ab initio calculations solely on this compound are not extensively detailed in the provided context, the application of these methods is a standard and crucial part of computational chemical analysis. mdpi.comrsdjournal.org
Computational Modeling of this compound Interactions
Computational modeling is a broad field that uses computer simulations to study the interactions between molecules. researchgate.netescholarship.org This can range from the docking of a small molecule to a protein to the simulation of how nanoparticles interact with biological membranes. researchgate.netnih.gov
In the context of this compound, computational modeling can be used to understand its interactions with other molecules, which is particularly relevant to its function as a stabilizer. For example, modeling the interaction of this compound with decomposition products of propellants, such as nitrogen oxides, can provide insight into the mechanism of stabilization. researchgate.net Furthermore, computational studies on the interactions of related diamide (B1670390) ligands with metal ions, such as the uranyl ion, have been performed, indicating the potential for this compound to act as a ligand in coordination chemistry. acs.org These models help to characterize the nature of non-covalent interactions and the factors that govern binding affinity. frontiersin.org
Modeling of Stabilizer-Decomposition Product Interactions
The primary role of this compound as a stabilizer, particularly in propellants containing nitrate esters, is to counteract the autocatalytic decomposition process. researchgate.net This decomposition is often initiated by the release of nitrogen dioxide (NO2). researchgate.net Computational modeling, primarily using Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of these interactions. researchgate.netsci-hub.se
Theoretical studies have shown that stabilizers like this compound function by chemically bonding with the decomposition products. researchgate.net The effectiveness of this stabilization is correlated with the electronic properties of the stabilizer molecule. nih.gov Molecular orbital calculations, such as those using the semi-empirical AM1 method and DFT, have been employed to understand these interactions. researchgate.netnih.gov
Key findings from these modeling studies include:
Reaction with Nitrogen Dioxide: this compound derivatives can effectively react with and eliminate NO2, a key species in the autocatalytic decomposition of nitrate esters. researchgate.netsci-hub.se This prevents NO2 from reacting with the primary energetic components, thereby enhancing the thermal stability of the material. researchgate.net
Influence of Substituents: The presence of different substituent groups on the aniline (B41778) rings of the this compound molecule can significantly affect its stabilizing efficiency. researchgate.net Electron-donating groups can enhance the reactivity of the stabilizer towards decomposition products. sci-hub.se
Energy Barriers: DFT calculations have been used to determine the energy barriers for the reactions between stabilizers and decomposition products. researchgate.net Lower energy barriers for the reaction of the stabilizer with NO2 compared to the autocatalytic reactions of the energetic material indicate effective stabilization. researchgate.net
Research has compared the stabilizing effects of various this compound derivatives (often denoted as M1, M2, M3, etc.) with traditional stabilizers like N,N'-diethyldiphenyl urea (B33335) (centralite). researchgate.netnih.gov These studies often involve both experimental thermal analysis and theoretical calculations to establish a comprehensive understanding. researchgate.netnih.gov The correlation between calculated properties (like HOMO-LUMO energies and charge distribution) and experimental stability data has been a key area of investigation. nih.gov
Table 1: Comparison of Stabilizer Properties and Performance
| Stabilizer | Type | Key Theoretical Finding | Relative Stability Effect |
| This compound (M1) | This compound Derivative | Serves as a baseline for substituted derivatives. | Good |
| o-Dinitrothis compound (M3) | This compound Derivative | Shows high thermal stability effect in non-isothermal analysis. researchgate.net | Better than classical stabilizers researchgate.net |
| p-Dinitrothis compound | This compound Derivative | Shows better stability effect for DBPs than classical stabilizers. researchgate.net | Better than classical stabilizers researchgate.net |
| N,N'-diethyldiphenyl urea (C1) | Classical Stabilizer | Used as a benchmark for comparison. | Standard |
Theoretical Studies on Coordination Modes
This compound possesses multiple potential donor atoms, including the oxygen atoms of the carbonyl groups and the nitrogen atoms of the amide linkages. This allows for various coordination modes with metal centers. The geometry of the resulting coordination complexes can be predicted using theoretical models. libretexts.org
Key aspects explored in theoretical studies of coordination modes include:
Ligand Conformation: The flexibility of the this compound backbone allows it to adopt different conformations to accommodate the geometric preferences of the metal ion.
Bidentate and Bridging Coordination: this compound can act as a bidentate ligand, coordinating to a single metal center through its two carbonyl oxygen atoms. It can also act as a bridging ligand, linking two or more metal centers.
While specific theoretical studies solely focused on the coordination modes of this compound are not extensively detailed in the provided context, the principles of coordination chemistry suggest that the interaction of its donor atoms with metal ions would be a key factor in its chemical behavior in a complex environment. elsevier.comuni-siegen.de
Thermodynamic and Electronic Structure Analysis
Thermodynamic and electronic structure analyses of this compound are fundamental to understanding its stability and reactivity. rsc.orgnih.gov These studies, predominantly carried out using DFT and other quantum chemical methods, provide quantitative data on the energetic and electronic properties of the molecule. researchgate.netraa-journal.org
Thermodynamic Properties:
Enthalpy of Formation: This is a key parameter that indicates the stability of the molecule. Theoretical calculations can provide reliable estimates of the enthalpy of formation for this compound and its derivatives.
Activation Energy: As mentioned in the context of stabilizer-decomposition product interactions, the activation energy for various reaction pathways can be calculated. nih.gov This helps in predicting the most likely reaction mechanisms and the efficiency of the stabilization process.
Thermodynamic Functions: Properties such as Gibbs free energy, enthalpy, and entropy can be computed to understand the spontaneity and energetics of reactions involving this compound. researchgate.net
Electronic Structure Analysis:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity. nih.gov A lower HOMO-LUMO gap generally implies higher reactivity. The stabilization effect of this compound derivatives has been shown to decrease with an increase in HOMO energy. nih.gov
Charge Distribution: The distribution of electron density within the molecule, particularly the net charges on the nitrogen and oxygen atoms, is a critical factor governing the stabilizing effect. nih.gov A high electron charge on the nitrogen atoms and the benzene rings is considered important for effective stabilization. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution and are useful for identifying the sites most susceptible to electrophilic or nucleophilic attack.
Table 2: Calculated Electronic Properties of this compound Derivatives
| Property | Significance | Method of Calculation |
| HOMO Energy | Relates to the ability to donate electrons; impacts reactivity with electrophilic decomposition products. | DFT, AM1 researchgate.netnih.gov |
| LUMO Energy | Relates to the ability to accept electrons. | DFT, AM1 researchgate.netnih.gov |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | DFT, AM1 nih.gov |
| Net Atomic Charges | Indicates the electron density on specific atoms, influencing interaction sites. | DFT, AM1 nih.gov |
| Pi-bond Order | Provides insight into the delocalization of electrons within the molecule. | AM1 nih.gov |
These computational analyses provide a molecular-level understanding of the factors that make this compound an effective stabilizer and guide the design of new, more efficient stabilizer molecules. researchgate.netsci-hub.se
Spectroscopic and Crystallographic Characterization of Malonanilide Compounds
Advanced Spectroscopic Methods for Malonanilide Analysis
A variety of spectroscopic techniques are indispensable for the comprehensive characterization of this compound compounds. These methods probe different aspects of the molecular structure and properties, offering complementary information that, when combined, provides a detailed molecular portrait.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including this compound. It provides unparalleled insight into the carbon-hydrogen framework and the local electronic environment of each nucleus.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the molecular structure of this compound. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the phenyl rings and the methylene (B1212753) protons of the malonamide (B141969) backbone are observed. The integration of these signals confirms the proton count for each type of environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons, thus providing connectivity information.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the this compound molecule gives rise to a distinct signal. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment, allowing for the precise assignment of each signal to a specific atom within the molecule. For instance, the carbonyl carbons of the amide groups typically appear at a characteristic downfield shift in the ¹³C NMR spectrum. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to correlate proton and carbon signals, further solidifying the structural assignment. mdpi.com
Table 1: Illustrative ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | - | ~165-170 |
| Aromatic CH | ~7.0-7.6 | ~120-140 |
| Methylene (CH₂) | ~3.5 | ~40-45 |
| Amide NH | ~9.5-10.0 | - |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Beyond the individual molecule, malonamides are known to form larger, aggregated structures, particularly in non-polar solvents. rsc.org Pulsed Field Gradient (PFG) NMR spectroscopy is a powerful, non-destructive technique used to study these supramolecular assemblies. rsc.orgnorthwestern.edu PFG-NMR measures the self-diffusion coefficients of molecules in solution. rsc.org Larger aggregates diffuse more slowly than individual molecules, resulting in a smaller diffusion coefficient. nih.gov By measuring how the diffusion coefficient changes with concentration, researchers can gain insights into the size, shape, and stability of the aggregates formed by this compound derivatives. rsc.org This technique is particularly valuable for characterizing complex systems where other methods like mass spectrometry may not be suitable for analyzing intact, non-covalently bound assemblies. northwestern.edu
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. wikipedia.org When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending). researchgate.netnih.gov The FT-IR spectrum of this compound provides a characteristic "fingerprint" that confirms the presence of key functional groups.
Key vibrational bands observed in the FT-IR spectrum of this compound include:
N-H stretching: A prominent band typically appears in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond.
C=O stretching (Amide I): A strong, sharp absorption band is found around 1640-1680 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide.
N-H bending and C-N stretching (Amide II): This band, resulting from a combination of N-H bending and C-N stretching, is typically observed near 1530-1550 cm⁻¹.
Aromatic C-H stretching: These vibrations appear as a group of weaker bands above 3000 cm⁻¹.
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the phenyl rings.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H Stretch | 3200-3400 |
| Aromatic C-H Stretch | >3000 |
| C=O Stretch (Amide I) | 1640-1680 |
| N-H Bend (Amide II) | 1530-1550 |
| Aromatic C=C Stretch | 1400-1600 |
These characteristic absorption bands provide clear evidence for the amide and phenyl functionalities within the this compound structure. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. technologynetworks.com This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. msu.edu The technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. msu.edu
In this compound, the phenyl rings act as the primary chromophores. The UV-Vis spectrum of this compound typically exhibits absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the aromatic system. researchgate.net The position of the absorption maximum (λ_max) and the intensity of the absorption (molar absorptivity) can be influenced by the solvent and the presence of substituents on the phenyl rings. researchgate.net While UV-Vis spectroscopy is generally less structurally informative than NMR or FT-IR, it is a simple and rapid method for confirming the presence of aromatic moieties and for quantitative analysis based on the Beer-Lambert law. sci-hub.se
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. measurlabs.com It provides the exact molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information. In the mass spectrum of this compound, a prominent peak corresponding to the molecular ion (M⁺) is expected. The molecule may also undergo fragmentation, leading to the formation of smaller, characteristic ions that can help to piece together the molecular structure.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. labmanager.cominnovareacademics.in This high precision allows for the unambiguous determination of the elemental composition of a molecule. measurlabs.com By comparing the experimentally measured exact mass to the calculated mass for a proposed chemical formula, HRMS can definitively confirm the molecular formula of this compound, distinguishing it from other compounds that may have the same nominal mass. chromatographyonline.comlongdom.org
1H NMR and 13C NMR for Structural Elucidation
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Studies
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes chemical species with one or more unpaired electrons. unibo.it This makes it an indispensable tool for studying paramagnetic species, including organic free radicals and transition metal complexes. unibo.itwikipedia.org The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it involves inducing transitions between the spin energy levels of electrons, rather than atomic nuclei, by applying a magnetic field and microwave radiation. wikipedia.org Analysis of the resulting EPR spectrum can yield valuable information regarding the identity, concentration, electronic structure, and molecular environment of the paramagnetic species. bruker.comrsc.org
The technique is highly sensitive and specific for radicals, allowing for their direct and non-intrusive detection in solid, liquid, or gaseous states. wikipedia.orgbruker.com In the context of this compound chemistry, EPR spectroscopy serves as a powerful method to investigate the formation and structure of transient radical intermediates. mdpi.com Such radicals could potentially be generated during certain chemical reactions, such as oxidation-reduction processes, or through photolysis of this compound derivatives. mdpi.comrsc.org
While EPR has been extensively used to study radicals in a vast range of chemical and biological systems, specific studies focusing on radicals derived from this compound itself are not widely documented in the primary literature. nih.gov However, the methodology remains highly applicable. For instance, if a reaction involving a this compound derivative were to proceed via a single-electron transfer (SET) mechanism, EPR could be employed to detect and identify the resulting radical anion or cation. The hyperfine coupling patterns in the spectrum would provide insight into the distribution of the unpaired electron's spin density across the this compound molecular framework.
Crystallographic Studies of this compound Complexes and Derivatives
Crystallography is the definitive science for determining the arrangement of atoms within a crystalline solid. Through X-ray diffraction techniques, it is possible to elucidate the three-dimensional structure of a molecule, providing precise data on bond lengths, bond angles, and conformational details.
Single-Crystal X-ray Diffraction
Single-Crystal X-ray Diffraction (SC-XRD) is a non-destructive analytical technique that provides the most precise and detailed structural information for a crystalline material. carleton.edu The method relies on the diffraction of a monochromatic X-ray beam by the ordered lattice of a single crystal. youtube.com The resulting diffraction pattern of spots is used to calculate the electron density map of the molecule and thus determine the exact position of each atom. youtube.comuni-ulm.de This technique is essential for unambiguously establishing molecular structure, stereochemistry, and packing. uhu-ciqso.es
A significant application of this technique in the study of this compound compounds is the structural elucidation of a novel dinuclear uranium(VI) complex, (μ-Malonanilide-O,O')bis[bis(dibenzoylmethanato)dioxouranium(VI)]. acs.orgnih.gov The single-crystal X-ray diffraction analysis of this compound revealed a unique bridging coordination mode for the this compound ligand. acs.orgacs.org In this structure, the this compound molecule links two separate UO₂((C₆H₅CO)₂CH)₂ moieties. acs.org The coordination geometry around each uranium atom was determined to be a seven-coordinate, pentagonal bipyramidal arrangement. acs.org This study provided the first crystallographic evidence of a malonamide ligand acting in a bridging fashion between two actinide centers.
acs.orgacs.orgPowder X-ray Diffraction
Powder X-ray Diffraction (PXRD) is an analytical technique used for the characterization of crystalline materials in a powdered or polycrystalline form. creative-biostructure.comlibretexts.org Unlike SC-XRD, which analyzes a single, perfect crystal, PXRD provides information from a bulk sample containing a vast number of randomly oriented microcrystals. libretexts.org The technique is primarily used for phase identification, quantitative phase analysis, and the determination of material purity. malvernpanalytical.comnih.gov The resulting diffractogram is a plot of diffracted X-ray intensity versus the diffraction angle, 2θ, which serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net
In the study of this compound compounds, PXRD is a crucial complementary technique to single-crystal analysis. After a crystal structure is determined from a single crystal, PXRD is used to confirm that the bulk of the synthesized material corresponds to the same crystalline phase. rsc.org This ensures that the single crystal selected for detailed analysis is truly representative of the entire sample. While specific PXRD patterns for this compound itself are not detailed in the surveyed literature, the methodology is standard practice. For the previously mentioned uranium-malonanilide complex, PXRD would be employed to verify the phase purity of the synthesized powder, ensuring the absence of unreacted starting materials or alternative crystalline forms.
Analysis of Coordination Modes and Supramolecular Structures
The structural versatility of this compound and its derivatives in coordination chemistry stems from the different ways the ligand can bind to metal ions (coordination modes) and how the resulting metal complexes arrange themselves in the solid state (supramolecular structures).
Coordination Modes: The this compound ligand possesses two carbonyl oxygen atoms and two N-H groups, offering multiple potential binding sites. While infrared and NMR spectral studies often suggested a bidentate chelate mode for malonamide-type ligands, similar to other common extractants, crystallographic studies have revealed more complex behavior. acs.org The single-crystal X-ray structure of (μ-Malonanilide-O,O')bis[bis(dibenzoylmethanato)dioxouranium(VI)] provided definitive evidence for a new coordination mode. acs.orgacs.orgfigshare.com In this complex, the this compound acts as a bridging ligand, where each of its two carbonyl oxygen atoms coordinates to a different uranium(VI) center. This O,O'-bridging mode demonstrates the ligand's ability to facilitate the formation of polynuclear assemblies. acs.org
acs.orgApplications of Malonanilide in Advanced Materials and Chemical Systems
Malonanilides as Stabilizers in Energetic Materials
Energetic materials based on nitrate (B79036) esters, such as nitrocellulose and nitroglycerine, are inherently unstable and can undergo autocatalytic decomposition, which compromises their safety, shelf life, and performance. uvabsorber.comchempoint.com Stabilizers are crucial additives that are incorporated into these materials to slow down the decomposition process by reacting with and neutralizing the acidic and radical species that are the products of decomposition, primarily nitrogen oxides (NOx). chempoint.comgoogle.com.pg Malonanilide derivatives have emerged as a promising class of stabilizers, demonstrating effective stabilization for various types of energetic materials. google.com.pgbrueggemann.com
Double-base propellants (DBPs), which primarily contain nitrocellulose and nitroglycerine, require effective stabilization to prevent spontaneous decomposition during storage. uvabsorber.comgoogleapis.com Several studies have investigated this compound derivatives as novel stabilizers for DBPs. uvabsorber.comgoogleapis.compalmarole.combasf.com Research involving the preparation of five different this compound derivatives (designated M1-M5) and their subsequent testing in DBPs showed that they exhibit good stabilizing effects. uvabsorber.comgoogleapis.compalmarole.comgoogle.com
The evaluation, conducted through thermal stability tests and thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), revealed that certain derivatives, particularly o- and p-dinitromalonanilides (M2 and M5), conferred a better stability effect to the propellants than some conventional stabilizers. uvabsorber.compalmarole.comgoogle.com The stabilizing effect is correlated with the molecular structure of the this compound, where factors like the high electron charge on the nitrogen atom and its attached benzene (B151609) ring play a significant role in the stabilization efficacy. googleapis.com
Nitrocellulose is a primary component in many propellant formulations and is prone to thermal decomposition. chempoint.comjustia.com this compound derivatives have been shown to effectively enhance the thermal stability of nitrocellulose. brueggemann.comgoogle.com For instance, malonamide (B141969) derivatives were found to improve the thermal stability of nitrocellulose more effectively than the traditional stabilizer N,N'-diethyldiphenylurea (centralite). google.com
Further innovation in this area includes the synthesis of novel fullerene-malonamide derivatives. google.comjustia.com These compounds combine the radical-scavenging ability of fullerenes with the stabilizing properties of malonamides. google.comjustia.com Studies using methods such as the methyl violet test and iso-thermogravimetry have shown that these fullerene-malonamide derivatives provide significantly better stability to nitrocellulose-based propellants compared to conventional stabilizers. google.com The mechanism involves the reaction of these derivatives with nitroxide radicals released during the pyrolysis of nitrocellulose. justia.com Additionally, this compound dimers have been investigated and found to show a better stabilizing effect for nitrocellulose than centralite. google.com
The primary mechanism by which malonanilides stabilize energetic materials is through radical scavenging. uvabsorber.comjustia.com The decomposition of nitrate esters like nitrocellulose initiates with the cleavage of the O-NO2 bond, releasing nitrogen oxide radicals (NOx). chempoint.comjustia.com These radicals can trigger a chain reaction, leading to the autocatalytic decomposition of the propellant. chempoint.com
Stabilizers function by interrupting this process. chempoint.comgoogle.com.pg Malonanilides, being electron-rich aromatic compounds, react with and neutralize these nitrogen oxide radicals. uvabsorber.comgoogleapis.comjustia.com This action retards the autocatalytic cycle, thus extending the storage life and ensuring the safety of the propellant. justia.com Studies combining practical thermal stability tests with theoretical molecular orbital calculations have supported this mechanism. googleapis.comjustia.com For example, research on fullerene-malonamide derivatives using electron paramagnetic resonance (EPR) spectroscopy and FT-IR spectroscopy confirmed their ability to react with and scavenge nitroxide radicals. google.comjustia.com The stabilization effect is linked to molecular properties such as the Highest Occupied Molecular Orbital (HOMO) energy; a lower HOMO energy often correlates with a better stabilizing effect. googleapis.com
The effectiveness of malonanilides as stabilizers is best understood when compared to conventional stabilizers like N,N'-diethyldiphenylurea (also known as centralite or C1) and diphenylamine (B1679370) (DPA). uvabsorber.comjustia.com Multiple studies have demonstrated that certain this compound derivatives are not only effective but can be superior to these traditional options. uvabsorber.compalmarole.comjustia.com
In one comparative study, five this compound derivatives (M1-M5) were evaluated against centralite (C1) for stabilizing double-base propellants. uvabsorber.compalmarole.com Thermal analysis showed that o- and p-dinitromalonanilides, in particular, had a better stability effect than centralite. palmarole.com Similarly, novel fullerene-malonamide derivatives were tested against both centralite (C2) and DPA, with results indicating that the new derivatives were considerably better stabilizers, especially at high temperatures. justia.com this compound dimers also showed a superior stabilizing effect for nitrocellulose compared to centralite. google.com
The table below summarizes findings from a comparative study on the thermal stability of double-base propellant samples containing different stabilizers, based on thermogravimetric analysis (TGA).
| Stabilizer | Propellant Decomposition Temp (°C) at 50% Mass Loss | Activation Energy (Ea) (kJ mol⁻¹) |
| Unstabilized | 181.5 | 134.5 |
| Centralite (C1) | 185.2 | 148.9 |
| This compound (M1) | 184.8 | 145.4 |
| o-Nitrothis compound (M2) | 187.5 | 158.3 |
| p-Nitrothis compound (M5) | 188.1 | 159.2 |
This table is generated based on data reported in studies evaluating this compound derivatives as stabilizers for double-base propellants. uvabsorber.comgoogleapis.com
Mechanism of Stabilizer Action (Radical Scavenging)
Applications in Polymer Chemistry
The utility of this compound and its related compounds extends beyond energetic materials into the broader field of polymer chemistry. The same properties that make them effective radical scavengers in propellants are beneficial for protecting polymeric materials from degradation.
Malonanilides are recognized for their application as polymer stabilizers. google.com.pg Polymer degradation can be initiated by various factors, including heat, oxygen, and ultraviolet (UV) radiation, often involving free-radical mechanisms. Additives are essential to protect polymers during processing and to extend their service life.
Recent developments have focused on malonate derivatives as effective light stabilizers. For instance, benzylidene malonate derivatives function as UV absorbers, protecting plastics from UV-induced degradation. uvabsorber.com These compounds are particularly effective at absorbing UV-A and UV-B radiation and are used to improve the long-term stability of engineering plastics such as polycarbonate (PC) and polyester (B1180765) (PET). uvabsorber.com Another class of stabilizers involves malonate derivatives that incorporate a polyalkyl piperidine (B6355638) moiety, a key component of Hindered Amine Light Stabilizers (HALS). google.com These malonate-derived compounds have proven to be useful light stabilizers for synthetic polymers, particularly polyolefins like polypropylene. google.com
Role in Ring-Opening Polymerization
Based on current scientific literature, there is no direct evidence to suggest that this compound or its simple derivatives are commonly employed as initiators or catalysts for ring-opening polymerization (ROP). ROP is a crucial method for synthesizing a wide range of biodegradable polyesters from cyclic monomers like lactones and lactides. wikipedia.orgmdpi.com The initiation of this polymerization typically involves nucleophilic or coordination-insertion mechanisms, often utilizing metal alkoxides, alcohols, or specific organocatalysts. mdpi.comnih.gov While malonates, in general, have been explored in the synthesis of polyesters, this has been primarily through enzyme-catalyzed polycondensation rather than ROP of cyclic monomers. nih.govwhiterose.ac.uk The active methylene (B1212753) group in this compound could theoretically be functionalized to create a molecule capable of initiating polymerization, but this specific application is not a focus of current research.
Malonanilides in Catalysis
This compound derivatives have carved out a niche in the field of catalysis, particularly as versatile ligands in transition metal-catalyzed reactions. Their ability to coordinate with metal centers influences the activity and selectivity of the catalyst, enabling the synthesis of complex organic molecules. nih.govrsc.org
One of the most notable applications of this compound derivatives is in palladium-catalyzed reactions. These reactions are fundamental in synthetic organic chemistry due to their efficiency and tolerance of various functional groups. This compound derivatives, such as ethyl N-(o-ethynyl)this compound, serve as key building blocks in palladium-catalyzed processes for the synthesis of quinolone structures. Quinolones are an important class of heterocyclic compounds with significant biological and pharmaceutical activities.
The general strategy involves a palladium-catalyzed coupling reaction, followed by a cyclization step to form the quinolone ring system. The this compound moiety plays a crucial role in these transformations by providing the necessary structural framework for the cyclization to occur.
Research Findings in this compound-Assisted Catalysis:
| Catalyst System | Substrate(s) | Product | Key Findings |
| Palladium Catalyst | Ethyl N-(o-ethynyl)this compound, Aryl/Vinyl Halides | 3,4-disubstituted-2(1H)-quinolones | The palladium-catalyzed reaction followed by a base-induced cyclization provides an efficient route to functionalized quinolones. |
| Palladium(II) Acetate/Triphenylphosphine | 2-Iodoaniline, α,β-Unsaturated Carbonyl Compounds | 3-substituted quinolin-2(1H)-ones | This system demonstrates the versatility of palladium catalysis in constructing the quinolone core from different starting materials. |
The development of chiral ligands is a cornerstone of asymmetric catalysis, aiming to produce enantiomerically pure compounds. nih.govsioc-journal.cnnih.gov While C2-symmetric ligands have been historically dominant, there is a growing interest in non-symmetrical ligands. nih.gov The modular nature of this compound allows for the synthesis of a variety of derivatives that can be explored as ligands in asymmetric catalysis. The introduction of chiral substituents on the aniline (B41778) rings or the malonate backbone could lead to novel chiral ligands for a range of metal-catalyzed asymmetric transformations. However, the full potential of chiral this compound derivatives in asymmetric catalysis remains an active area of research. europa.eusnnu.edu.cnmdpi.comnih.govnih.gov
Malonanilide in Medicinal and Pharmaceutical Chemistry Research
Pharmaceutical Applications and Drug Discovery
Malonanilide and its derivatives have been investigated for several pharmaceutical applications, driven by their versatile chemical nature and biological activity. researchgate.net The core structure serves as a valuable template in drug discovery, enabling the development of novel therapeutic agents. researchgate.netlookchem.com
The role of this compound derivatives in pharmaceutical formulations extends beyond their direct therapeutic action. They have been evaluated for their utility as functional excipients, particularly as chemical stabilizers. For instance, certain this compound derivatives have been investigated for their ability to stabilize double-base propellants, a concept that highlights their capacity to interact with and neutralize degradation products, thereby enhancing the shelf-life and stability of the formulation. researchgate.netresearchgate.net This stabilizing property is attributed to their chemical structure, which can be modified to optimize performance. researchgate.net
An example of a this compound derivative in a commercial product is found in the formulation of "Lustiral," where it was included as a component. researchgate.net The separation and analysis of this basic this compound form from other formulation additives like starch and glucose have been documented. researchgate.net
Modern pharmaceutical formulations often incorporate various excipients to ensure the stability, bioavailability, and manufacturability of the final product. Cellulose (B213188) derivatives, such as ethyl cellulose (EC) and hydroxypropyl methylcellulose (B11928114) (HPMC), are commonly used for creating controlled-release matrices. mdpi.com While specific formulations combining malonanilides with these modern polymers are not extensively detailed in the available literature, the principles of formulation design suggest that such combinations could be employed to modulate drug release and improve patient compliance for future this compound-based therapeutics. mdpi.com
Table 1: Examples of Excipients in Solid Dosage Formulations
| Excipient Type | Function | Examples |
|---|---|---|
| Binders | Hold ingredients together to form a tablet. | Microcrystalline Cellulose, Polyvinylpyrrolidone (PVP) |
| Diluents (Fillers) | Increase the bulk of the formulation. | Lactose, Dicalcium Phosphate |
| Disintegrants | Help the tablet break apart in the digestive tract. | Croscarmellose Sodium, Sodium Starch Glycolate |
| Lubricants | Reduce friction during tablet manufacturing. | Magnesium Stearate, Stearic Acid |
This table provides a general overview of excipient types and their functions in pharmaceutical formulations.
The this compound scaffold has been a fruitful starting point for the design and synthesis of new drug candidates targeting a variety of diseases. One of the notable areas of investigation is in the development of anticonvulsants. lookchem.com N,N'-Diphenylmalonamide, the parent this compound compound, has been identified as a precursor for preparing anticonvulsant agents. lookchem.comneu.edu.tr The synthesis of derivatives often involves the reaction of ethyl malonate with appropriately substituted anilines to generate a library of compounds for biological screening. researchgate.net
More recently, research has focused on the design of malonic acid derivatives as potent and selective inhibitors of CD73 (ecto-5'-nucleotidase). uni-bonn.deuni-leipzig.de CD73 is a crucial enzyme in cancer biology that contributes to an immunosuppressive tumor microenvironment by producing adenosine. uni-bonn.denih.gov Inhibiting CD73 is a promising strategy for cancer immunotherapy. nih.govfrontiersin.org
In one such study, a series of malonic acid non-nucleoside derivatives were designed and synthesized. The synthetic approach allowed for the exploration of structural diversity to identify compounds with significant inhibitory activity against human CD73. This process of rational drug design involves creating molecules that are complementary in shape and charge to the biological target, a principle that guides the synthesis of novel drug candidates. springernature.com The synthesis of these potential drug candidates is a multi-step process that relies on the principles of synthetic organic chemistry to build complex molecules from simpler starting materials. antheia.bio
Derivatives of this compound have demonstrated notable anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory conditions. researchgate.net The anti-inflammatory effects of these compounds are believed to stem from their ability to modulate immune responses and interfere with inflammatory pathways. frontiersin.org
Research has shown that certain this compound derivatives can inhibit the production of pro-inflammatory mediators. nih.gov The general mechanism for many anti-inflammatory drugs involves the inhibition of signaling pathways like NF-κB, which controls the expression of genes involved in inflammation. frontiersin.org While the precise mechanism for all this compound derivatives is not fully elucidated, their structural similarity to other anti-inflammatory agents suggests they may act on similar targets. The development of new anti-inflammatory drugs is a significant area of research, with a focus on targeting key components of the inflammatory response, such as inflammasomes. hudson.org.au
The therapeutic potential of this compound derivatives is underscored by the broad utility of anti-inflammatory agents in treating a wide range of diseases, from autoimmune disorders to neurodegenerative conditions and cancer. frontiersin.orghudson.org.au
Design and Synthesis of Drug Candidates
Medicinal Chemistry Methodologies
The exploration of this compound's therapeutic potential heavily relies on established and emerging medicinal chemistry methodologies. These techniques enable the rational design, synthesis, and evaluation of new chemical entities with improved efficacy and selectivity.
Drug design is a complex process that aims to create molecules that can interact with specific biological targets to produce a therapeutic effect. springernature.com A cornerstone of this process is the analysis of Structure-Activity Relationships (SAR) and Structure-Affinity Relationships (SARf). openaccessjournals.comdrugdesign.org These analyses explore how modifications to the chemical structure of a compound influence its biological activity and binding strength to its target. openaccessjournals.comnih.gov
The study of this compound derivatives as CD73 inhibitors provides a clear example of SARf in action. By systematically altering the substituents on the phenyl rings of the this compound scaffold, researchers can probe the interactions between the inhibitor and the enzyme's binding site. uni-bonn.deuni-leipzig.de This iterative process of design, synthesis, and testing allows for the optimization of compounds to achieve high potency and selectivity. drugdiscoverynews.com For instance, the introduction of specific functional groups might lead to new hydrogen bonds or van der Waals interactions with the protein, thereby increasing binding affinity. drugdesign.org The ultimate goal is to develop a detailed understanding of the molecular requirements for potent inhibition, which can guide the design of superior drug candidates. acs.org
Table 2: Key Concepts in Structure-Affinity Relationships
| Concept | Description | Relevance to this compound Drug Design |
|---|---|---|
| Pharmacophore | The three-dimensional arrangement of essential features that enable a molecule to exert a particular biological effect. | Identifying the key functional groups on the this compound scaffold responsible for binding to a target like CD73. |
| Binding Affinity (Ki) | A measure of the strength of the binding interaction between a ligand (drug) and its receptor. | Quantitatively assesses how structural changes in this compound derivatives impact their potency as inhibitors. |
| Selectivity | The ability of a drug to bind preferentially to one specific target over others. | Designing this compound derivatives that inhibit a specific enzyme (e.g., CD73) without affecting other related proteins, reducing potential side effects. |
| Lead Optimization | The process of chemically modifying a promising compound (lead) to improve its efficacy, selectivity, and pharmacokinetic properties. | Systematically modifying the this compound structure to enhance its therapeutic profile. |
This table outlines fundamental concepts in drug design and their application to the development of this compound-based therapeutics.
Computational medicinal chemistry has become an indispensable tool in modern drug discovery, accelerating the process of identifying and optimizing new drug candidates. drugdiscoverynews.comscholarsresearchlibrary.com These in silico methods are used to predict how molecules will behave, their potential biological activity, and their drug-likeness, thereby reducing the need for extensive and costly laboratory experiments. rjpbr.comajol.info
Techniques such as molecular docking are employed to simulate the binding of a ligand, such as a this compound derivative, to the active site of a target protein. scholarsresearchlibrary.com This provides insights into the binding mode and affinity, helping to prioritize which compounds to synthesize. ajol.info For example, in silico studies have been used to investigate potential inhibitors for targets like the SARS-CoV-2 main protease and various bacterial and fungal enzymes. mdpi.commdpi.comnih.gov
Furthermore, quantum chemistry methods like Density Functional Theory (DFT) can be used to study the electronic properties and reactivity of molecules. mdpi.comescholarship.org In the context of malonanilides, molecular orbital calculations have been used to understand their stabilizing effects in formulations by examining their chemical reactivity. researchgate.net Computational tools also allow for the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for determining the drug-likeness of a compound and its potential for success in clinical development. mdpi.comnih.gov The integration of these computational approaches allows for a more efficient and informed drug design cycle. scholarsresearchlibrary.com
Drug Design and Structure-Affinity Relationships
Analytical Method Development for Pharmaceutical Analysis
The development of robust analytical methods is a cornerstone of pharmaceutical research and quality control, ensuring the identity, purity, and stability of active pharmaceutical ingredients (APIs) and formulated drug products. scirp.orgresearchgate.net For a compound like this compound, which serves as a scaffold or intermediate in the synthesis of various chemical entities, validated analytical procedures are essential. nih.gov These methods are critical for quantitative analysis, monitoring reactions, and ensuring the quality of the final products. The analytical techniques employed are diverse, ranging from chromatographic to spectroscopic methods, each selected to provide specific information about the analyte. scirp.org
Development of Analytical Protocols for this compound and its Metabolites
The establishment of analytical protocols for this compound and its potential metabolites is fundamental for its evaluation in a pharmaceutical setting. This involves creating precise and reliable methods for detection and quantification in both bulk form and biological matrices. researchgate.netptfarm.pl High-performance liquid chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques for the analysis of non-volatile organic molecules like this compound, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection for enhanced sensitivity and specificity. odu.eduyoutube.com
For quantitative analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. ejgm.co.uk The method parameters are optimized to achieve a symmetric peak shape, adequate retention, and separation from any process-related impurities or degradation products.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) | A common solvent system for RP-HPLC, offering good solubility and elution strength. ejgm.co.uk |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation. ejgm.co.uk |
| Detection | PDA/UV at 254 nm | The phenyl groups in this compound provide strong UV absorbance at this wavelength. |
| Injection Volume | 20 µL | A typical volume for analytical HPLC. ejgm.co.uk |
| Column Temperature | 30 °C | Helps maintain consistent retention times and peak shapes. |
This table represents a hypothetical set of starting conditions for method development, based on standard practices in HPLC analysis. youtube.comejgm.co.uk
The study of drug metabolism is crucial for understanding a compound's pharmacokinetic and pharmacodynamic profile. medchemexpress.com While specific metabolic studies on this compound are not extensively documented in pharmaceutical literature, its metabolic fate can be predicted based on its chemical structure. The presence of two phenyl rings and two amide linkages suggests several potential metabolic pathways. uomustansiriyah.edu.iqmdpi.com Aromatic hydroxylation of the phenyl groups, likely at the para-position, is a common metabolic route for many drugs. uomustansiriyah.edu.iq Additionally, hydrolysis of the amide bonds would cleave the molecule into aniline (B41778) and malonic acid.
The identification and quantification of these potential metabolites—such as hydroxylated this compound, aniline, and malonic acid—require highly sensitive and selective analytical techniques. scirp.org Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the methods of choice for analyzing metabolites in complex biological matrices like plasma or urine. mdpi.comnih.gov An LC-MS/MS method allows for the separation of the parent compound from its metabolites, followed by their unambiguous identification and quantification based on their unique mass-to-charge ratios and fragmentation patterns. odu.edunih.gov
Impurity Profiling and Degradation Product Identification
Impurity profiling, the identification and quantification of all potential impurities in a drug substance, is a critical regulatory requirement to ensure the safety and efficacy of a pharmaceutical product. mdpi.comox.ac.uk Impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions during synthesis, and degradation of the drug substance upon storage. ox.ac.uk
For this compound, typically synthesized via the reaction of aniline with a malonic acid derivative like diethyl malonate, potential process-related impurities could include:
Unreacted starting materials (aniline, diethyl malonate).
By-products from incomplete or side reactions.
Reagents or solvents used in the synthesis and purification process. ptfarm.pl
Degradation studies are performed to understand the stability of a compound under various stress conditions (e.g., heat, light, humidity, and acidic or basic environments). youtube.com Thermal analysis studies, combined with mass spectrometry, indicate that this compound and its derivatives decompose upon heating. nih.govresearchgate.net The primary degradation pathway is likely the hydrolysis of the amide bonds, leading to the formation of aniline and malonic acid, which may further degrade.
The analytical workflow for identifying these impurities and degradation products involves a combination of chromatographic and spectroscopic techniques. spirochem.comchemengine.in HPLC or UPLC is used to separate the impurities from the main compound. scirp.org Subsequently, techniques like LC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are employed for structural elucidation. spirochem.comresearchgate.netmdpi.com
Table 2: Analytical Techniques for Impurity Identification in this compound
| Technique | Application | Findings |
|---|---|---|
| HPLC/UPLC | Separation and Quantification | Separates this compound from process-related impurities and degradation products, allowing for their quantification. scirp.orgrjpbcs.com |
| LC-MS/MS | Identification and Structure Elucidation | Provides molecular weight information and fragmentation patterns to help identify the chemical structures of unknown impurities. mdpi.com |
| NMR Spectroscopy | Definitive Structure Characterization | 1H and 13C NMR are used to determine the precise connectivity and structure of isolated impurities, confirming their identity. odu.edusigmaaldrich.compitt.edu |
| Thermal Analysis (TGA/DSC) | Degradation Pathway Analysis | Investigates the thermal stability and decomposition mechanism of the compound. nih.govresearchgate.netresearchgate.net |
The synthesis of reference standards for potential impurities is often necessary for their definitive identification and for the validation of analytical methods used to control them in the final drug substance. spirochem.comjocpr.com This comprehensive approach to impurity profiling ensures that the quality of the material is maintained throughout the pharmaceutical development process. mdpi.com
Supramolecular Chemistry Involving Malonanilide
Self-Assembly and Aggregation Phenomena of Malonamides
Malonamides, including malonanilide, exhibit significant self-assembly and aggregation behavior, particularly in solvent extraction systems. researchgate.nettandfonline.com Due to their amphiphilic nature, with both polar amide groups and nonpolar hydrocarbon chains, they can be considered weak surfactants. researchgate.netacs.org In organic solvents, malonamides can form reverse micelles, which are aggregates with a polar interior and a nonpolar exterior. researchgate.netcapes.gov.brresearchgate.net The aggregation of these reverse micelles can be a progressive phenomenon, with the size and shape of the aggregates influenced by factors such as extractant concentration, temperature, and the presence of extracted species like water or metal ions. researchgate.netcapes.gov.br
Studies have shown that the extraction of inorganic acids can lead to the formation of structured fluids, where reverse micelles assemble into longer, cylindrical or wormlike chains. researchgate.netacs.org This growth of solute architectures can be a precursor to phase separation, often referred to as "third phase formation," a critical issue in industrial solvent extraction processes. acs.org The presence of acid can promote the growth of these micellar chains and cause the reverse micelles to swell by incorporating water, which in turn can preorganize the malonamide (B141969) ligands for more efficient metal extraction. acs.org
Molecular dynamics simulations and small-angle X-ray and neutron scattering (SAXS and SANS) have been instrumental in characterizing these aggregates. tandfonline.comcapes.gov.brresearchgate.netacs.org For instance, in systems containing N,N′-dimethyl-N,N′-dioctylhexylethoxymalonamide (DMDOHEMA), the aggregates are described as interacting spheres. capes.gov.br The aggregation of malonamides is a key factor influencing the efficiency and stability of solvent extraction systems. researchgate.netresearchgate.net
Host-Guest Chemistry and Coordination Complexes
Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule or ion through non-covalent interactions. wikipedia.org Malonanilides and other malonamides act as effective "host" molecules for a variety of "guest" metal ions, particularly lanthanides and actinides. anl.govosti.gov This interaction is central to their application in nuclear waste reprocessing and other separation technologies. anl.govacs.org
The binding between the malonamide host and the metal ion guest is a form of molecular recognition, driven by forces such as ion-dipole interactions between the metal cation and the carbonyl oxygen atoms of the malonamide. wikipedia.orguclouvain.be The preorganization of the ligand's donor groups can significantly enhance the binding affinity for f-block elements. uoregon.edu
Lanthanide and Actinide Extraction Properties
Malonamides are extensively investigated for the solvent extraction of trivalent lanthanide and actinide ions from acidic nuclear waste streams. rsc.orgrsc.orgtandfonline.comresearchgate.netfigshare.com The DIAMEX (DIAMide EXtraction) process, developed in France, utilizes malonamides like N,N′-dimethyl-N,N′-dibutyl-2-tetradecylmalonamide (DMDBTDMA) and N,N′-dimethyl-N,N′-dioctyl-2-(2'-(hexyloxy)ethyl)-malonamide (DMDOHEMA) for this purpose. rsc.orgresearchgate.netresearchgate.net
A key feature of malonamides is their ability to separate trivalent actinides from lanthanides. For example, with DMDOHEMA, an Am(III)/Eu(III) separation factor of approximately 2 has been observed. tandfonline.com The extraction efficiency is influenced by several factors, including the acidity of the aqueous phase, the concentration of the malonamide, and the nature of the diluent. rsc.orgresearchgate.net The use of room-temperature ionic liquids as diluents has been shown to significantly enhance the extraction of metal ions compared to conventional nonpolar diluents like n-dodecane. rsc.org
Interestingly, malonamide ligands can exhibit an "opposite" selectivity trend for lanthanides, preferentially extracting the lighter lanthanides. anl.gov This is contrary to the trend observed with many other extractants and is attributed to ligand crowding, which alters the solvation free energy of the lanthanide ions. anl.gov
The mechanism of extraction can also vary with the conditions. At low nitric acid concentrations, a coordination mechanism dominates, where the metal ion is complexed by the malonamide. At higher acid concentrations, an ion-pair mechanism, involving a protonated malonamide and a metal-nitrate anion, becomes more significant. rsc.org
| Malonamide Derivative | Target Ions | Key Findings | Reference |
|---|---|---|---|
| N,N′-dimethyl-N,N′-dioctylhexylethoxymalonamide (DMDOHEMA) | Am(III), Eu(III), Lanthanides | Exhibits an Am/Eu separation factor of ~2. Extraction mechanism changes with HNO3 concentration. | tandfonline.comtandfonline.com |
| N,N′-dimethyl-N,N′-dibutyl-2-tetradecylmalonamide (DMDBTDMA) | Am(III), U(VI), Np(IV), Np(VI), Pu(IV) | Extraction is enhanced in room temperature ionic liquids. | rsc.org |
| N,N′-dimethyl-N,N′-diphenyltetradecylmalonamide (DMPTDMA) | Am(III), Cm(III), Lanthanides | Extraction proceeds via two mechanisms: metal complexation at low acidity and ion-pair formation at high acidity. | rsc.org |
| N,N′-dicyclohexyl-N,N′-dimethyltetradecylmalonamide (DCMTDMA) | Am(III), Cm(III), Lanthanides | Similar extraction mechanism to DMPTDMA. | rsc.org |
Coordination Modes of Malonamide Ligands
Malonamide ligands typically coordinate to metal ions in a bidentate fashion through the two carbonyl oxygen atoms, forming a stable six-membered chelate ring. tandfonline.comosti.gov Crystal structure analyses of various lanthanide and actinide complexes have confirmed this coordination mode. anl.govacs.orgrsc.orgosti.gov For instance, in complexes with lanthanide nitrates, the malonamide ligands act as bidentate chelates. osti.gov
However, other coordination modes have also been observed. In a dinuclear uranium(VI) complex with this compound, the ligand acts as a bridging bidentate ligand, connecting two uranium centers. acs.orgacs.org This demonstrates the versatility of malonamides in forming complex supramolecular architectures. The coordination number of the metal center in these complexes can vary, with values from 7 to 10 being reported for lanthanide-malonamide complexes. osti.gov
The conformation of the malonamide ligand is also crucial for complexation. The carbonyl groups generally need to be in a cis or gauche conformation to effectively chelate a metal ion. rsc.orgrsc.org While some uncomplexed malonamides exist in a trans configuration in the solid state, conformational changes can occur upon complexation or at interfaces. rsc.orgrsc.org
| Complex | Metal Ion | Malonamide Ligand | Coordination Mode | Coordination Number | Reference |
|---|---|---|---|---|---|
| [Nd(NO3)3(dcmma)2] | Nd(III) | N,N′-dicyclohexyl-N,N′-dimethylmalonamide (dcmma) | Bidentate chelate | - | rsc.org |
| (μ-malonanilide-O,O')[bis[di(benzoylmethanato)dioxouranium(VI)]] | U(VI) | This compound | Bridging bidentate | - | acs.orgacs.org |
| Ln(TMMA)2Cl3 (Ln = La-Dy) | Ln(III) | N,N,N',N'-tetramethylmalonamide (TMMA) | Bidentate chelate | 7 | anl.govosti.gov |
| [Ln(TMMA)2(H2O)4]Cl3 (Ln = Ho-Lu) | Ln(III) | N,N,N',N'-tetramethylmalonamide (TMMA) | Bidentate chelate | - | anl.govosti.gov |
| Cu(L)(bipy)(H2O)2 | Cu(II) | Malonamide (L) | Bidentate chelate | 5 (Square pyramidal) | tandfonline.com |
| Ni(L)(bipy)(H2O)22 | Ni(II) | Malonamide (L) | Bidentate chelate | 6 (Octahedral) | tandfonline.com |
Intermolecular Interactions in this compound Systems
The supramolecular chemistry of this compound is governed by a variety of intermolecular interactions. These non-covalent forces are responsible for the self-assembly of malonamide molecules and the stability of their host-guest complexes. wikipedia.org
Hydrogen bonding plays a significant role, particularly in the solid state and in the presence of water or other protic species. For example, in the crystal structure of a dinuclear uranium(VI) complex with this compound, the structure is stabilized by N-H···O(uranyl) hydrogen bonds. acs.org In complexes with aqua ligands, hydrogen bonds can form between the coordinated water molecules and the carbonyl oxygen atoms of the malonamide.
Van der Waals forces are also important, especially the interactions between the long alkyl chains of substituted malonamides. These forces contribute to the aggregation of malonamide molecules in nonpolar solvents. capes.gov.br Furthermore, π-π stacking interactions can occur between the phenyl rings of this compound and its derivatives, influencing their packing in the solid state and their aggregation in solution.
The study of these intermolecular interactions is crucial for understanding and predicting the behavior of this compound systems in various applications. Deuterated malonamides have proven to be powerful tools for investigating these interactions using techniques like small-angle neutron scattering (SANS) and neutron reflectivity, which can reveal the microscopic structure of aggregates and interfaces. tandfonline.comresearchgate.netfigshare.comtandfonline.com
Future Directions and Emerging Research Avenues for Malonanilide
Exploration of Novel Malonanilide Derivatives for Specific Applications
The core structure of this compound offers a versatile scaffold for chemical modification, allowing for the synthesis of new derivatives with enhanced or entirely new functionalities. A significant area of this research is in the field of energetic materials, particularly as stabilizers for propellants.
Researchers have synthesized and investigated a range of this compound derivatives to improve the thermal stability of double-base propellants (DBPs). researchgate.netnih.gov Studies have shown that derivatives such as o- and p-dinitromalonanilides exhibit better stabilizing effects for DBPs compared to classical stabilizers like N,N-diethyldiphenyl urea (B33335). researchgate.netnih.gov The evaluation process for these new compounds involves rigorous thermal stability tests and thermal analysis measurements. researchgate.net
Another innovative approach has been the development of fullerene-malonamide derivatives. researchgate.net A series of these novel compounds were synthesized via the Bingel reaction and tested as stabilizers for nitrocellulose-based propellants. researchgate.netsci-hub.se Results indicated that these fullerene-malonamide derivatives had significantly better stability than traditional stabilizers, an effect that improved as the length of a carbon chain on the benzene (B151609) ring increased. researchgate.netsci-hub.se Their mechanism involves reacting with nitroxide radicals released during the pyrolysis of nitrocellulose. sci-hub.se Malonyl this compound dimers have also been prepared and studied for their effect on the thermal stability of nitrocellulose. aablocks.com
Beyond propellants, research has pointed towards potential pharmaceutical applications. Studies have identified oxalanilides and malonanilides as a new group of potential antitubercular agents, suggesting a promising future in medicinal chemistry. aablocks.commedkoo.com The versatility of the this compound structure is further demonstrated by its use as a precursor in the palladium-catalyzed synthesis of 3,4-disubstituted quinolin-2(1H)-ones, highlighting its role in creating complex heterocyclic compounds. mdpi.com
Table 1: Examples of Novel this compound Derivatives and Their Investigated Applications
| Derivative Class | Specific Example(s) | Investigated Application | Research Finding | Citation(s) |
| Nitro-Substituted Malonanilides | o-dinitrothis compound, p-dinitrothis compound | Stabilizers for double-base propellants | Showed better stability effect than classical stabilizers. | researchgate.netnih.gov |
| Fullerene-Malonamides | Fullerene-malonamide derivatives with varying carbon chain lengths | Stabilizers for nitrocellulose-based propellants | Superior stability compared to traditional stabilizers; scavenges nitroxyl (B88944) radicals. | researchgate.netsci-hub.se |
| This compound Dimers | Malonyl this compound dimers | Stabilizers for nitrocellulose | Investigated for enhancing thermal stability. | aablocks.commedkoo.com |
| Precursors for Heterocycles | Ethyl N-(2-ethynyl)this compound | Synthetic intermediate | Used in Pd-catalyzed reactions to form quinolin-2(1H)-ones. | mdpi.com |
Integration of Advanced Computational and Experimental Techniques
The evaluation and characterization of this compound and its derivatives are increasingly reliant on a synergistic combination of advanced experimental and computational methods. This integrated approach provides a more comprehensive understanding of structure-property relationships. researchgate.netcu.edu.eg
Experimental techniques are foundational to this research. Thermal analysis methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability of propellants containing this compound derivatives. researchgate.netnih.gov These are often used alongside traditional stability tests like the Dutch heat test. cu.edu.eg For newly synthesized derivatives, a suite of spectroscopic techniques including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry are essential for verifying molecular structures. researchgate.netsci-hub.se Furthermore, Electron Paramagnetic Resonance (EPR) spectroscopy has been employed to elucidate the specific mechanisms of stabilization, such as the scavenging of nitroxide radicals by fullerene-malonamide derivatives. sci-hub.se
Complementing these experiments, computational chemistry offers powerful predictive insights. researchgate.net Molecular orbital (MO) calculations, often using semi-empirical programs like AM1, are performed to correlate the stabilizing effects of this compound derivatives with their electronic and geometric properties. researchgate.netcu.edu.eg Researchers calculate parameters like the energy of the Highest Occupied Molecular Orbital (HOMO), ionization potential, and electron density to understand how a derivative's structure influences its function as a stabilizer. cu.edu.eg This dual approach of combining practical thermal tests with theoretical calculations allows for a more robust evaluation of new stabilizer candidates. medkoo.comcu.edu.eg Looking forward, the application of higher-level computational methods, such as molecular dynamics simulations, could further refine the design of novel derivatives by modeling their behavior in complex systems. nih.gov
Table 2: Computational and Experimental Techniques in this compound Research
| Technique Type | Specific Method | Purpose | Citation(s) |
| Experimental | Thermal Gravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) | To measure thermal stability and decomposition kinetics. | researchgate.netnih.gov |
| Experimental | Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | To determine the molecular structure of new derivatives. | researchgate.netsci-hub.se |
| Experimental | Electron Paramagnetic Resonance (EPR) Spectroscopy | To study radical scavenging mechanisms. | sci-hub.se |
| Computational | Molecular Orbital (MO) Calculations (e.g., AM1) | To correlate electronic structure with stabilizing properties. | researchgate.netcu.edu.eg |
| Computational | Molecular Dynamics (MD) Simulations | To assess conformational changes and complex stability. | nih.gov |
Potential for Interdisciplinary Research Involving this compound
The diverse applications and complex functions of this compound derivatives create significant opportunities for interdisciplinary research, which involves integrating knowledge and methods from multiple fields to address complex problems. uhasselt.benumberanalytics.com Such collaborations are essential for translating fundamental chemical knowledge into practical, real-world solutions. ugent.be
The most prominent interdisciplinary field for this compound is materials science and engineering . The development of advanced propellants requires close collaboration between synthetic chemists who design and create new stabilizer molecules, materials scientists who formulate and characterize the propellant matrix, and engineers who assess ballistic performance and aging characteristics. researchgate.netresearchgate.netmdpi.com
A second major avenue is in medicinal chemistry and pharmacology . The finding that this compound derivatives may possess antitubercular properties opens the door for projects that unite organic chemists, microbiologists, and pharmacologists. medkoo.comnih.gov This type of research involves synthesizing compound libraries, conducting in-vitro and in-vivo testing against pathogens, and studying the mechanism of action at a biological level. nih.govnih.gov
Furthermore, the reported use of this compound derivatives in dyes, pigments, and thermal recording materials points to collaborations with color chemists and engineers focused on imaging and printing technologies. researchgate.net Developing these applications would involve optimizing properties like color fastness, thermal sensitivity, and compatibility with various substrates.
Future progress in this compound research will likely be driven by these cross-disciplinary efforts. By bringing together experts from disparate fields, complex challenges—from creating safer, more reliable energetic materials to designing novel therapeutics—can be addressed more effectively. ugent.becbs.dk
Q & A
Q. What are the established methods for synthesizing malonanilide derivatives, and how can their purity be validated?
this compound derivatives are typically synthesized via condensation reactions between ethyl malonate and substituted anilines under reflux conditions. For example, this compound dimers (e.g., MA2-MA4) are prepared by reacting ethyl malonate with specific precursors (e.g., M2-M4) under controlled stoichiometry . Post-synthesis, purity validation requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative analysis. Thermal gravimetric analysis (TGA) can further assess stability and decomposition profiles .
Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?
Key techniques include:
- Thermal Analysis : TGA and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions .
- Spectroscopy : NMR (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) for functional group identification .
- Chromatography : HPLC or gas chromatography-mass spectrometry (GC-MS) for purity and degradation product analysis . Data should be tabulated with precise metrics (e.g., TGA mass loss percentages at specific temperatures) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s efficacy as a stabilizer for nitrocellulose?
Utilize the Bergman-Junk Test to assess nitrocellulose stability by measuring nitrogen oxide (NO) evolution under controlled thermal stress. Compare this compound-containing samples against controls using accelerated aging protocols . Independent variables include this compound concentration and temperature, while dependent variables are NO release rates and thermal decomposition thresholds. Replicate experiments at least three times to account for instrumental variability, and apply t-tests to determine statistical significance (e.g., p < 0.05) .
Q. What methodologies address contradictions in thermal stability data for this compound derivatives?
Discrepancies in thermal decomposition temperatures may arise from differing experimental conditions (e.g., heating rates, sample mass). To resolve these:
- Standardize protocols using the International Council for Harmonisation (ICH) guidelines for thermal analysis .
- Conduct sensitivity analyses to identify variables most affecting results (e.g., ramp rate in TGA).
- Cross-validate findings with complementary methods like isothermal calorimetry . Document all parameters in tables (e.g., Table 1: TGA Conditions) to enhance comparability .
Q. How can computational modeling predict this compound’s interactions with nitrocellulose at the molecular level?
Employ density functional theory (DFT) to simulate binding energies between this compound and nitrocellulose’s functional groups (e.g., nitrate esters). Validate models using experimental data from X-ray diffraction (XRD) or Raman spectroscopy. Prioritize open-source software (e.g., Gaussian, ORCA) for transparency, and report convergence criteria (e.g., energy thresholds ≤ 1 kcal/mol) to ensure reproducibility .
Methodological Considerations
Q. What statistical approaches are optimal for analyzing this compound’s stabilization efficiency?
Use analysis of variance (ANOVA) to compare multiple experimental groups (e.g., varying this compound concentrations). For non-normal data distributions, apply non-parametric tests like the Kruskal-Wallis test. Report confidence intervals (e.g., 95%) and effect sizes to contextualize practical significance .
Q. How should researchers document experimental protocols to ensure reproducibility?
Follow the Beilstein Journal of Organic Chemistry guidelines:
- Detail synthesis steps, including solvent volumes, reaction times, and purification methods .
- Provide raw data (e.g., NMR spectra, TGA curves) in supplementary materials with standardized filenames (e.g., MA2_TGA_Data.csv) .
- Disclose instrument calibration procedures (e.g., DSC temperature calibration using indium standards) .
Data Presentation Standards
Include tables for critical findings:
Table 1 : Thermal Decomposition Temperatures of this compound Derivatives
| Compound | TGA Onset (°C) | DSC Peak (°C) | Method Reference |
|---|---|---|---|
| MA2 | 182 ± 2 | 185 ± 1 | |
| MA3 | 175 ± 3 | 178 ± 2 |
Note: Data presented as mean ± standard deviation (n=3).
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
